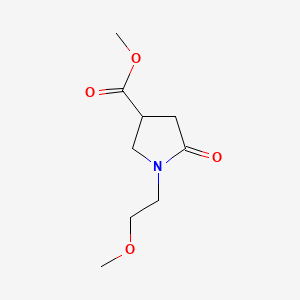

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

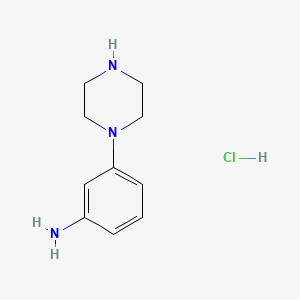

The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .

Chemical Reactions Analysis

The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .

科学的研究の応用

Synthesis and Catalysis

Methyl 4-aminopyrrole-2-carboxylates, including related compounds, have been synthesized through one-pot mode relay catalytic cascade reactions. This method, utilizing a FeCl2/Et3N binary catalytic system, facilitates the introduction of substituents at the pyrrole nitrogen, demonstrating the compound's role in complex chemical syntheses and its potential as a catalyst or catalytic component (Galenko et al., 2015).

Structural Chemistry

Revisions in structural chemistry have been made concerning the products of Bronsted acid-catalyzed reactions involving similar compounds. For instance, the structure initially assigned to dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate was revised to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate, indicating the significance of these compounds in advancing the understanding of structural chemistry (Srikrishna et al., 2010).

Pharmaceutical Research

Compounds related to methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate have been explored for their potential nootropic effects. The synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, and their subsequent testing for nootropic activity, underscores the relevance of these compounds in the realm of cognitive enhancement and pharmaceuticals (Valenta et al., 1994).

Versatile Intermediates in Synthesis

These compounds have also been identified as versatile intermediates in the synthesis of various chemical structures. For instance, methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate serves as a novel class of intermediates, facilitating the synthesis of complex chemical structures such as a-methylene-i§-lactams, showcasing the compound's versatility and importance in synthetic organic chemistry (Beji, 2015).

将来の方向性

特性

IUPAC Name |

methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFRWFKGEMSVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)